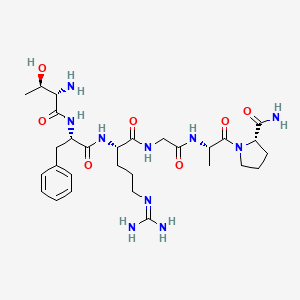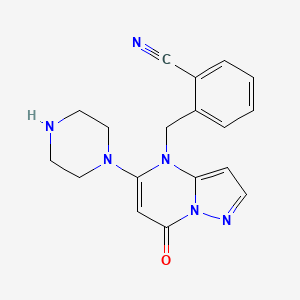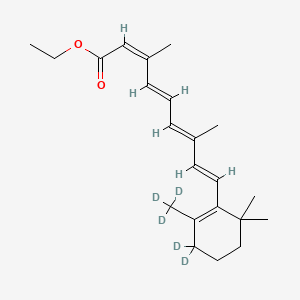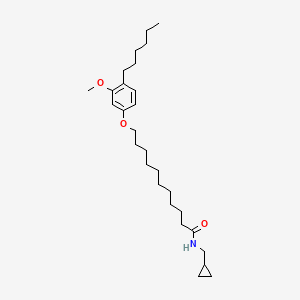
CB2 receptor antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CB2 receptor antagonist 1 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. CB2 receptor antagonists are of significant interest in scientific research due to their potential therapeutic applications in treating conditions such as neurodegenerative diseases, cancer, and inflammatory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 1 typically involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of a pyrido[1,2-a]pyrimidin-4-one scaffold.
Industrial Production Methods
Industrial production of CB2 receptor antagonists often employs high-throughput screening and optimization techniques to identify potent compounds. Advanced methods such as deep learning, pharmacophore modeling, and molecular docking are used to design and synthesize new antagonists with improved efficacy and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
CB2 receptor antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule .
Aplicaciones Científicas De Investigación
CB2 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of cannabinoid receptors and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases, cancer, and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
Mecanismo De Acción
CB2 receptor antagonist 1 exerts its effects by selectively binding to the CB2 receptor, thereby blocking the receptor’s activation by endogenous cannabinoids. This inhibition prevents the downstream signaling pathways associated with CB2 receptor activation, such as the reduction of cyclic adenosine monophosphate (cAMP) levels and the modulation of immune and inflammatory responses. The molecular targets involved include G-protein-coupled receptors and various intracellular signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to CB2 receptor antagonist 1, including:
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with significant binding affinity.
JWH-133: A CB2 receptor-selective agonist used for comparison in research studies .
Uniqueness
This compound is unique due to its specific structural features and high selectivity for the CB2 receptor. Its distinct pyrido[1,2-a]pyrimidin-4-one scaffold provides a strong binding affinity and antagonistic activity, making it a valuable tool in cannabinoid research and drug development .
Propiedades
Fórmula molecular |
C28H47NO3 |
|---|---|
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
N-(cyclopropylmethyl)-11-(4-hexyl-3-methoxyphenoxy)undecanamide |
InChI |
InChI=1S/C28H47NO3/c1-3-4-5-12-15-25-19-20-26(22-27(25)31-2)32-21-14-11-9-7-6-8-10-13-16-28(30)29-23-24-17-18-24/h19-20,22,24H,3-18,21,23H2,1-2H3,(H,29,30) |
Clave InChI |
RYKOIAODKINGEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(C=C(C=C1)OCCCCCCCCCCC(=O)NCC2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


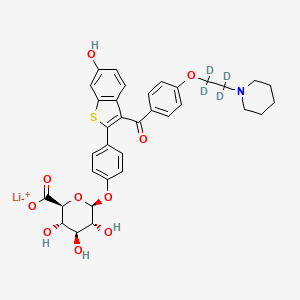
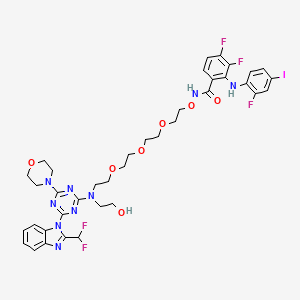
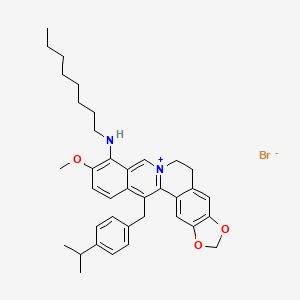
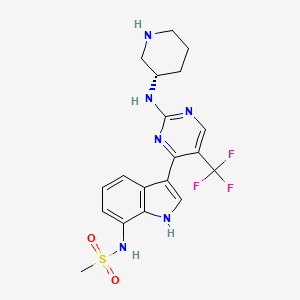
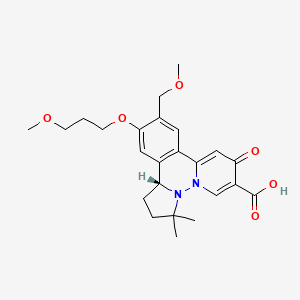

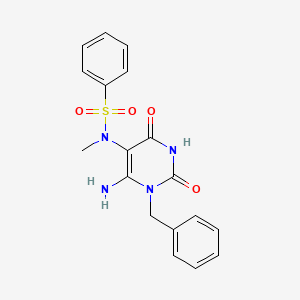
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
